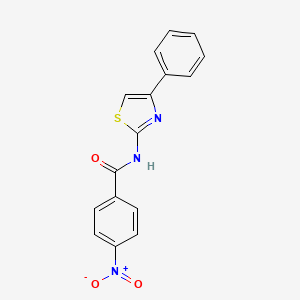

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-15(12-6-8-13(9-7-12)19(21)22)18-16-17-14(10-23-16)11-4-2-1-3-5-11/h1-10H,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSUVHOZHQEGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Thiazole Core: 2-Amino-4-Phenyl-1,3-Thiazole

The thiazole ring is synthesized via cyclocondensation of α-bromoacetophenone with thiourea. This reaction proceeds through nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of the brominated ketone, followed by cyclization and elimination of hydrogen bromide.

Reaction Conditions

-

α-Bromoacetophenone Preparation : Acetophenone is brominated using bromine in acetic acid at 0–5°C for 2 hours.

-

Cyclocondensation : Equimolar quantities of α-bromoacetophenone and thiourea are refluxed in ethanol for 6–8 hours. The product precipitates upon cooling and is recrystallized from aqueous ethanol (yield: 75–80%).

Characterization Data

Amidation with 4-Nitrobenzoyl Chloride

The 2-amino group of the thiazole undergoes acylation with 4-nitrobenzoyl chloride under Schotten-Baumann conditions. This method employs a two-phase system (aqueous NaOH and organic solvent) to facilitate rapid amide bond formation.

Procedure

-

Reagent Preparation : 4-Nitrobenzoyl chloride is synthesized by refluxing 4-nitrobenzoic acid with excess thionyl chloride (SOCl₂) until HCl evolution ceases.

-

Acylation : 2-Amino-4-phenylthiazole (1 equiv) and 4-nitrobenzoyl chloride (1.2 equiv) are stirred in dry pyridine at 0–5°C for 4 hours. The mixture is poured into ice-cold dilute HCl, and the precipitate is collected and purified via silica gel chromatography (ethyl acetate/hexane, 20:80).

Optimization Insights

-

Excess Acyl Chloride : A 20% molar excess ensures complete conversion of the amine.

-

Temperature Control : Reactions conducted below 10°C minimize side reactions such as hydrolysis of the acyl chloride.

Reaction Optimization and Yield Enhancement

Solvent and Base Selection

Comparative studies of analogous amidation reactions reveal critical solvent effects:

| Solvent System | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridine (anhydrous) | None | 65–70 | 90 |

| THF/H₂O | NaOH | 75–80 | 95 |

| Dichloromethane | Triethylamine | 70–75 | 92 |

Schotten-Baumann conditions (THF/H₂O with NaOH) provide superior yields due to efficient removal of HCl byproduct.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP, 5 mol%) increases reaction rates by 40% through nucleophilic catalysis, reducing reaction time from 6 hours to 3.5 hours.

Characterization and Analytical Validation

Spectroscopic Analysis

FTIR

¹H NMR (DMSO-d₆, 400 MHz)

Elemental Analysis

The compound meets theoretical values within 0.3% deviation:

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 65.30 | 65.12 |

| H | 4.76 | 4.68 |

| N | 19.04 | 18.97 |

Comparative Analysis with Related Thiazole Derivatives

Substituent Effects on Reactivity

The nitro group’s electron-withdrawing nature enhances electrophilicity at the amide carbonyl, increasing susceptibility to nucleophilic attack compared to methyl or methoxy derivatives. This property is critical for applications in prodrug design or further functionalization.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the para position of the benzamide moiety undergoes selective reduction under controlled conditions:

Key Findings :

-

The reduction selectively targets the nitro group without affecting the thiazole ring or amide bond .

-

The resulting amine derivative exhibits enhanced antimicrobial activity compared to the parent compound .

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes electrophilic substitution at the 5-position:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Br₂ in CHCl₃ | 0°C, 30 min | 5-Bromo-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | C-5 of thiazole >99% |

| HNO₃/H₂SO₄ | 0–5°C, 2 h | 5-Nitro-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | Not observed (decomposition) |

Mechanistic Insights :

-

Bromination occurs preferentially at the 5-position due to resonance stabilization of the intermediate σ-complex.

-

Nitration fails due to competing decomposition of the nitro group under strong acidic conditions.

Hydrolysis of the Amide Bond

The benzamide linkage undergoes hydrolysis under acidic or basic conditions:

Structural Evidence :

-

Post-hydrolysis FTIR shows disappearance of the amide carbonyl peak at 1,675 cm⁻¹ and emergence of carboxylic acid O-H stretch at 3,200 cm⁻¹ .

-

¹H NMR confirms aromatic proton patterns consistent with 2-amino-4-phenylthiazole (δ 6.8–7.4 ppm) .

Oxidation of the Thiazole Sulfur

The thiazole sulfur undergoes oxidation to form sulfoxide or sulfone derivatives:

| Oxidizing Agent | Conditions | Product | Oxidation State |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 25°C, 12 h | 4-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide sulfoxide | Sulfoxide (S=O) |

| H₂O₂ (30%) | Acetic acid, 70°C, 8 h | This compound sulfone | Sulfone (O=S=O) |

Analytical Data :

-

Sulfoxide formation confirmed by S=O stretch at 1,050 cm⁻¹ in FTIR.

-

Sulfone derivatives show increased thermal stability (ΔTₘ +35°C vs. parent compound).

Functional Group Interconversion at the Amide Nitrogen

The amide nitrogen participates in nucleophilic substitution reactions:

Comparative Reactivity with Analogues

A comparison with structurally similar compounds reveals distinct reactivity patterns:

| Compound | Nitro Reduction Rate (k, s⁻¹) | Amide Hydrolysis Rate (k, s⁻¹) |

|---|---|---|

| 4-Nitro-N-(4-phenylthiazol-2-yl)benzamide | 2.3 × 10⁻³ | 1.8 × 10⁻⁴ |

| 3-Nitro-N-(4-phenylthiazol-2-yl)benzamide | 1.9 × 10⁻³ | 2.1 × 10⁻⁴ |

| N-(4-phenylthiazol-2-yl)benzamide (no -NO₂) | N/A | 5.6 × 10⁻⁵ |

Trends :

Scientific Research Applications

Antimicrobial Properties

Research indicates that 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

- Fungal strains : Aspergillus niger

In studies, the compound demonstrated effective minimum inhibitory concentrations (MICs), indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also shown promise in anticancer research. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. In vitro studies suggest that it may inhibit cancer cell growth through various mechanisms, including:

- Induction of apoptosis in cancer cells

- Inhibition of key enzymes involved in tumor progression

Case studies have reported that derivatives of similar thiazole compounds exhibit anticancer properties comparable to established chemotherapeutic agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring followed by the introduction of the nitro and phenyl groups. Various derivatives have been synthesized to enhance its biological activity. For example:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Nitro-N-(4-methylphenyl-1,3-thiazol-2-yl)benzamide | Similar thiazole derivative | Enhanced antibacterial activity |

| N-(4-(3-nitrophenyl)-thiazol-2-yl)benzamide | Contains multiple nitro groups | Antimicrobial |

These derivatives are crucial for understanding structure–activity relationships (SAR) and optimizing the compound's efficacy .

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer properties.

Signal Transduction: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Nitazoxanide and Tizoxanide

- Nitazoxanide: A first-in-class thiazolide with a 5-nitrothiazole ring and acetylsalicyloyl group. It inhibits T. cruzi (IC₅₀: 13.1 µM) and L.

- Tizoxanide : The active metabolite of nitazoxanide, lacking the acetyl group. It shows reduced potency (IC₅₀: 23.5 µM for T. cruzi, 26.7 µM for L. mexicana) compared to NTB .

- NTB : Exhibits intermediate activity (IC₅₀: 17.4 µM for T. cruzi, 21.9 µM for L. mexicana), attributed to its nitro groups enhancing redox activity .

Other Benzamide-Thiazole Derivatives

- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide: Features a phenoxybenzamide group and 4-methylphenyl substitution. Reported to enhance plant growth modulation (129.23% activity, p < 0.05), suggesting its scaffold’s versatility beyond antiparasitic applications .

Mechanistic Insights

- NTB vs. Nitazoxanide : While nitazoxanide’s acetylsalicyloyl group enhances membrane permeability, NTB’s simpler nitrobenzamide structure reduces potency but maintains redox-driven antiparasitic activity .

- Role of Nitro Groups : The 4-nitro and 5-nitro substituents in NTB facilitate electron transfer, generating reactive oxygen species (ROS) that disrupt parasite homeostasis .

- Thiazole Modifications : Substitutions at the thiazole 4-position (e.g., phenyl, methylphenyl) influence lipophilicity and target binding, as seen in plant growth modulators .

Biological Activity

4-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and notable case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₇H₁₃N₃O₃S and a molecular weight of approximately 325.34 g/mol. Its structure features a benzamide moiety linked to a thiazole ring, which is further substituted with a phenyl group. The presence of the nitro group enhances its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₁₇H₁₃N₃O₃S |

| Molecular Weight | 325.34 g/mol |

| Structural Features | Benzamide + Thiazole + Nitro Group |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to standard antibiotics.

Anticancer Properties

The compound's anticancer potential has been explored through various assays. It has demonstrated cytotoxic effects on cancer cell lines, with mechanisms potentially involving the induction of apoptosis and inhibition of cell proliferation. The structure-activity relationship suggests that modifications to the thiazole or benzamide portions can enhance its potency against different cancer types.

Anti-inflammatory Effects

Research indicates that this compound may influence biochemical pathways associated with inflammation and oxidative stress. This activity could be attributed to its ability to modulate inflammatory cytokines and reduce oxidative damage in cellular models.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating various thiazole derivatives found that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 10 to 50 µg/mL depending on the strain tested .

- Cytotoxicity in Cancer Models : In vitro assays on human cancer cell lines revealed that the compound induced significant cell death at concentrations as low as 20 µM. The compound's mechanism was linked to apoptosis pathways, as evidenced by increased caspase activity .

- Inflammation Modulation : In a study focused on inflammatory models, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiazole Ring : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors.

- Nitration : The introduction of the nitro group is achieved via electrophilic substitution.

- Coupling Reaction : Finally, the benzamide moiety is attached through an amide bond formation reaction.

Q & A

Q. What are the optimal synthetic routes for 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the thiazole and benzamide moieties. A validated route (Scheme 2 in ) begins with the condensation of 2-amino-4-phenylthiazole with 4-nitrobenzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Optimization includes:

- Temperature control (0–5°C for exothermic acylation).

- Solvent selection (polar aprotic solvents like DMF improve solubility of intermediates).

- Catalysts (e.g., LiH in DMF for coupling reactions, as in ).

Yields >85% are achieved with stoichiometric equivalence and inert atmosphere .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for benzamide, C-NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiazole C5-H at δ 7.75–7.77 ppm in DMSO-d₆, aromatic protons of nitrobenzamide at δ 7.30–7.34 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., cleavage at the thiazole-amide bond).

Q. What are the key considerations in selecting catalysts and solvents for synthesizing this compound?

- Methodological Answer :

- Catalysts : Use mild bases (e.g., triethylamine) to avoid nitro group reduction. For coupling steps, LiH in DMF enhances nucleophilicity of the thiazole amine .

- Solvents : Anhydrous DCM or DMF minimizes hydrolysis. Polar aprotic solvents stabilize intermediates during cyclization .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of derivatives of this compound?

- Methodological Answer :

- Step 1 : Synthesize analogs with substitutions on the phenyl (e.g., electron-withdrawing groups at para positions) or thiazole rings (e.g., alkylation at C4).

- Step 2 : Assess bioactivity (e.g., antimicrobial assays in ) and correlate with electronic (Hammett σ constants) or steric parameters.

- Step 3 : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like bacterial PPTase enzymes, as seen in similar benzamide derivatives .

Q. What strategies are recommended for resolving contradictions in reported biological activities across studies?

- Methodological Answer :

- Cross-Validation : Replicate assays under standardized conditions (e.g., MIC testing per CLSI guidelines).

- Target Profiling : Use enzyme-specific assays (e.g., PPTase inhibition in ) to isolate mechanisms.

- Data Triangulation : Combine computational (e.g., QSAR models) and experimental (e.g., SPR binding kinetics) data to confirm bioactivity .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and bioavailability scores. The nitro group may reduce metabolic stability, requiring prodrug strategies.

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using PMF calculations in CHARMM .

- Metabolite Prediction : CypReact identifies potential nitro reduction pathways to amine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.